![molecular formula C10H15NO3 B2709744 [(4,4-Dimethyl-2,6-dioxocyclohexyl)methylene](methyl)ammoniumolate CAS No. 338399-44-3](/img/structure/B2709744.png)
[(4,4-Dimethyl-2,6-dioxocyclohexyl)methylene](methyl)ammoniumolate
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Description
Molecular Structure Analysis
The molecular structure of (4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate is characterized by a six-membered ring and two aliphatic ketones . The molecule contains a total of 29 atoms, including 15 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Scientific Research Applications
Antimicrobial Activity
A study by Ghorab et al. (2017) synthesized a series of compounds related to “(4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate” that showed significant antimicrobial activity. These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The most potent compounds in this study displayed higher activity compared to reference drugs, highlighting their potential as novel antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Corrosion Inhibition
Kıcır et al. (2016) investigated a compound with structural similarities to “(4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate” for its application as a corrosion inhibitor for steel. This compound demonstrated superior stability and higher inhibition efficiency against steel corrosion in acidic environments, indicating its potential in protecting metal surfaces (Kıcır, Tansuğ, Erbil, & Tüken, 2016).
Synthesis of Novel Organic Compounds
Research by Li et al. (2009) explored the iron-catalyzed oxidative reactions of compounds related to “(4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate” for the efficient synthesis of methylene-bridged bis-1,3-dicarbonyl derivatives. These compounds were further utilized to obtain bipyrazoles and substituted 1,4-dihydropyridine, demonstrating the versatility of these reactions in organic synthesis (Li, He, Guo, Li, Zhao, & Li, 2009).
Electrochemical Applications
Sato et al. (2004) reported on the electrochemical properties of novel ionic liquids derived from quaternary ammonium salts, which are structurally related to “(4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate”. These ionic liquids showed promising applications in electric double-layer capacitors (EDLCs), characterized by wide potential windows and high ionic conductivity. This highlights their potential use in energy storage technologies (Sato, Masuda, & Takagi, 2004).
These studies collectively illustrate the broad range of applications for compounds related to “(4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate” in scientific research, spanning from antimicrobial agents and corrosion inhibitors to the synthesis of novel organic compounds and applications in electrochemical devices. The diversity of these applications underscores the importance of such compounds in advancing various fields of science and technology.
properties
IUPAC Name |
1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2)4-8(12)7(6-11(3)14)9(13)5-10/h6-7H,4-5H2,1-3H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQFJDBNSOOVFT-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C=[N+](C)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(C(=O)C1)/C=[N+](\C)/[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,4-Dimethyl-2,6-dioxocyclohexyl)methylene](methyl)ammoniumolate |
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